molecular formula C9H15N3OS B2944853 N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide CAS No. 2090926-86-4

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide

Cat. No.: B2944853
CAS No.: 2090926-86-4
M. Wt: 213.3
InChI Key: FRCOKWWUUHXMTO-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminophenyl group, dimethyl groups, and a methanesulfonoimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide typically involves the reaction of 4-aminophenylamine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of 4-aminophenylamine with dimethylamine: This step forms the intermediate N-(4-aminophenyl)-N,N-dimethylamine.

    Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N,N-dimethylmethanesulfonoimidamide
  • N-(4-chlorophenyl)-N,N-dimethylmethanesulfonoimidamide
  • N-(4-nitrophenyl)-N,N-dimethylmethanesulfonoimidamide

Uniqueness

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it suitable for distinct applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-12(2)14(3,13)11-9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCOKWWUUHXMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NC1=CC=C(C=C1)N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090926-86-4
Record name N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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